

Physical and chemical properties of 14-Dehydrobrowniine

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Compound of Interest

Compound Name: 14-Dehydrobrowniine

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14-Dehydrobrowniine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. These compounds are predominantly isolated from plants of the Delphinium (larkspur) and Aconitum (aconite) genera. This technical guide provides a detailed overview of the known physical and chemical properties of **14-Dehydrobrowniine**, methodologies for its isolation and characterization, and a summary of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of **14-Dehydrobrowniine** are summarized below. While some experimental data is available, other values are predicted based on its chemical structure.

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₉ NO ₇	Chemsr
Molecular Weight	465.58 g/mol	Chemsr
Appearance	Not explicitly reported, likely a solid.	Inferred
Melting Point	Not available in the reviewed literature.	-
Boiling Point (predicted)	574.7 °C at 760 mmHg	Chemsr
Density (predicted)	1.31 g/cm ³	Chemsr
Solubility	Not available in the reviewed literature.	-
Flash Point (predicted)	301.4 °C	Chemsr
Refractive Index (predicted)	1.589	Chemsr
LogP (predicted)	0.41710	Chemsr
PSA (Polar Surface Area)	97.69 Å ²	Chemsr
Exact Mass	465.27300 u	Chemsr

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of **14-Dehydrobrowniine**. While a complete set of spectra specifically for this compound is not readily available in the public domain, the following represents the types of data and expected regions of interest based on the analysis of similar diterpenoid alkaloids isolated from Delphinium species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR:** The proton NMR spectrum is expected to be complex due to the polycyclic nature of the molecule. Key signals would include those for methoxy groups (typically in the range

of δ 3.0-4.0 ppm), the N-ethyl group, and numerous methine and methylene protons of the diterpenoid core.

- ^{13}C -NMR: The carbon NMR spectrum would show signals for all 25 carbons. Characteristic signals would include those for carbonyl groups (if any), carbons bearing oxygen atoms (methoxy, hydroxyl), and the aliphatic carbons of the intricate ring system.

Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula by providing a highly accurate mass measurement. The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_{25}\text{H}_{39}\text{NO}_7$ would be approximately 466.2805.

Infrared (IR) Spectroscopy

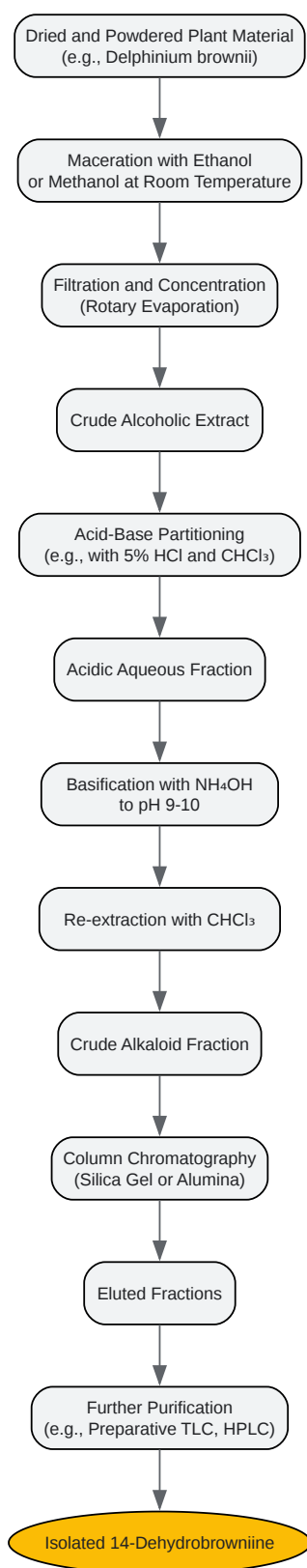
- The IR spectrum would provide information about the functional groups present. Expected characteristic absorption bands would include:
 - O-H stretching (if hydroxyl groups are present) around 3400 cm^{-1} .
 - C-H stretching of aliphatic groups just below 3000 cm^{-1} .
 - C=O stretching (for the ketone at C-14) around $1710\text{-}1730\text{ cm}^{-1}$.
 - C-O stretching of ethers and alcohols in the $1000\text{-}1300\text{ cm}^{-1}$ region.

Experimental Protocols

The following sections detail the general methodologies for the isolation and characterization of diterpenoid alkaloids like **14-Dehydrobrowniine** from plant sources, primarily Delphinium species. These protocols are based on established procedures reported in the scientific literature for similar compounds.[\[1\]](#)[\[2\]](#)

Isolation of 14-Dehydrobrowniine from Delphinium Species

The isolation of diterpenoid alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatography.



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Caption: General workflow for the isolation of **14-Dehydrobrowniine**.

Detailed Steps:

- **Extraction:** The dried and powdered plant material (e.g., whole plants or roots of *Delphinium brownii*) is macerated with a polar solvent like ethanol or methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent like chloroform. The alkaloids, being basic, will form salts and remain in the acidic aqueous layer, while neutral and acidic compounds are removed into the organic layer.
- **Alkaloid Recovery:** The acidic aqueous layer is then basified with a weak base, such as ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.
- **Re-extraction:** The basified aqueous solution is then re-extracted with an organic solvent like chloroform to isolate the crude alkaloid mixture.
- **Chromatographic Separation:** The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures), is used to separate the different alkaloids.
- **Final Purification:** Fractions containing compounds with similar TLC profiles are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **14-Dehydrobrowniine**.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the carbon skeleton and the placement of protons and functional groups.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.
- Infrared Spectroscopy: IR spectroscopy helps in identifying the key functional groups.
- X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure.

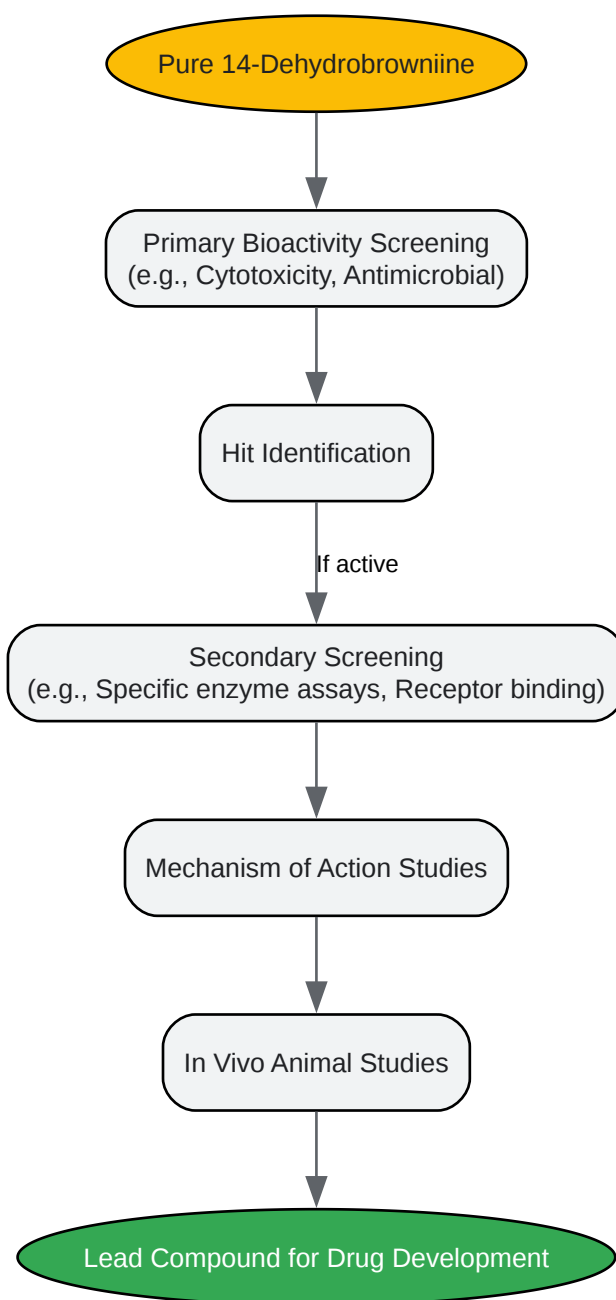
Biological Activity

Diterpenoid alkaloids from Delphinium species are known to exhibit a wide range of biological activities, including insecticidal, antimicrobial, and effects on the central nervous system.[3][4][5] While specific studies on the biological activity of **14-Dehydrobrowniine** are limited in the readily available literature, related compounds have shown interesting pharmacological properties.

Research on various diterpenoid alkaloids from Delphinium has revealed activities such as:

- Anti-inflammatory effects
- Antibacterial and antifungal properties[4]
- Cardiotonic and cardioprotective effects[6]
- Insecticidal activity[5]

The potential biological activities of **14-Dehydrobrowniine** warrant further investigation to explore its therapeutic potential. A generalized logical workflow for screening the biological activity of a novel natural product like **14-Dehydrobrowniine** is presented below.



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Caption: Logical workflow for biological activity screening.

Conclusion

14-Dehydrobrowniine is a structurally complex diterpenoid alkaloid with potential for interesting biological activities. This guide provides a summary of its known properties and outlines the standard procedures for its isolation and characterization. Further research is needed to fully elucidate its physical, chemical, and pharmacological profile to determine its

potential as a lead compound in drug discovery and development. The methodologies and data presented here serve as a foundational resource for scientists in this field.

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